3-Amino-5-(2,3,4,5-tetrafluorophenyl)pyrazole Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32876670 is a chemical compound with unique properties that have garnered interest in various scientific fields It is known for its potential applications in chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876670 involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary, general methods include the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and analysis of small molecules . The preparation method is designed to ensure high purity and yield, making it suitable for both research and industrial applications.
Industrial Production Methods: Industrial production of MFCD32876670 typically involves large-scale synthesis using optimized reaction conditions. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications. The preparation method is simple and easy to implement, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: MFCD32876670 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD32876670 include oxidizing agents, reducing agents, and catalysts. The reaction conditions are carefully controlled to ensure the desired outcome. For example, ambient catalyst-free oxidation reactions of aromatic amines using water radical cations have been explored .
Major Products Formed: The major products formed from the reactions of MFCD32876670 depend on the specific reaction conditions and reagents used. These products are often analyzed using advanced techniques such as mass spectrometry to ensure their purity and composition.
Wissenschaftliche Forschungsanwendungen
MFCD32876670 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used for studying various chemical reactions and mechanisms. In biology, it is used for understanding cellular processes and interactions. In medicine, it has potential therapeutic applications, while in industry, it is used for developing new materials and technologies .
Wirkmechanismus
The mechanism of action of MFCD32876670 involves its interaction with specific molecular targets and pathways. These interactions are crucial for its effects in various applications. For example, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to MFCD32876670 include those with comparable chemical structures and properties. These compounds are often used as references for studying the unique characteristics of MFCD32876670.
Highlighting Uniqueness: MFCD32876670 stands out due to its specific chemical structure and reactivity. Its unique properties make it suitable for a wide range of applications, distinguishing it from other similar compounds .
Conclusion
MFCD32876670 is a versatile compound with significant potential in various scientific fields. Its unique properties, preparation methods, chemical reactions, and applications make it a valuable tool for researchers and industry professionals alike. Understanding its mechanism of action and comparing it with similar compounds further highlights its importance and potential for future developments.
Eigenschaften
Molekularformel |
C9H6ClF4N3 |
---|---|
Molekulargewicht |
267.61 g/mol |
IUPAC-Name |
5-(2,3,4,5-tetrafluorophenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H5F4N3.ClH/c10-4-1-3(5-2-6(14)16-15-5)7(11)9(13)8(4)12;/h1-2H,(H3,14,15,16);1H |
InChI-Schlüssel |
PRMFLSLNBKFVSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C2=CC(=NN2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.